Atilotrelvir

Description

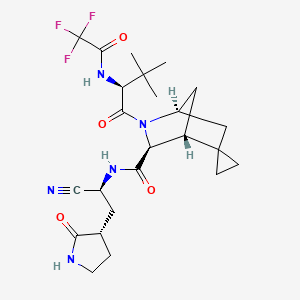

Structure

2D Structure

3D Structure

Properties

CAS No. |

2850365-55-6 |

|---|---|

Molecular Formula |

C24H32F3N5O4 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

(1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide |

InChI |

InChI=1S/C24H32F3N5O4/c1-22(2,3)17(31-21(36)24(25,26)27)20(35)32-14-9-15(23(10-14)5-6-23)16(32)19(34)30-13(11-28)8-12-4-7-29-18(12)33/h12-17H,4-10H2,1-3H3,(H,29,33)(H,30,34)(H,31,36)/t12-,13-,14-,15-,16-,17+/m0/s1 |

InChI Key |

GTRJFXDJASEGSW-KBCNZALWSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)(C)C(C(=O)N1C2CC(C1C(=O)NC(CC3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Atilotrelvir: A Technical Overview of Preclinical Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilotrelvir, also known as GST-HG171, is a novel, potent, and orally bioavailable small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease.[1][2][3] Developed as a therapeutic agent for Coronavirus Disease 2019 (COVID-19), this compound has demonstrated broad-spectrum antiviral activity against various SARS-CoV-2 variants of concern.[4][5] Preclinical studies have indicated that this compound exhibits superior potency and efficacy compared to nirmatrelvir (B3392351), another 3CL protease inhibitor, in both in vitro and in vivo models.[1][3] In 2023, this compound in combination with ritonavir (B1064) received approval in China for the treatment of COVID-19.[5] This technical guide provides a comprehensive summary of the available preclinical data on this compound's antiviral activity, including its mechanism of action, in vitro efficacy, and in vivo studies.

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

This compound's primary mechanism of action is the inhibition of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1][4] This viral enzyme is crucial for the replication of SARS-CoV-2.[4][6] The virus initially produces large polyproteins that must be cleaved into individual functional proteins for viral assembly and maturation. The 3CL protease is responsible for the majority of these cleavage events.[4][6] By binding to the active site of the 3CL protease, this compound blocks its enzymatic activity, thereby preventing the processing of the viral polyproteins and halting viral replication.[4]

Preclinical Antiviral Activity: In Vitro Studies

This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Head-to-head studies using cytopathic effect (CPE) assays have shown this compound to be 5- to 10-fold more potent than nirmatrelvir against variants including Beta, Delta, and Omicron sublineages.[1][2]

Quantitative In Vitro Efficacy Data

The following table summarizes the 50% effective concentrations (EC50) of this compound and nirmatrelvir against different SARS-CoV-2 variants, with protein-binding adjustment.[7][8]

| SARS-CoV-2 Variant | This compound (GST-HG171) EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |

| Wild Type | 149.68 | 840.25 |

| Omicron BA.4 | 93.22 | 190.07 |

| Omicron BA.5 | 131.87 | 560.17 |

Experimental Protocols: In Vitro Assays

Cytopathic Effect (CPE) Reduction Assay

The in vitro antiviral activity of this compound was primarily assessed using a cytopathic effect (CPE) reduction assay.[3] This assay measures the ability of a compound to protect host cells from virus-induced cell death.

General Protocol:

-

Cell Plating: Host cells, such as Vero E6, are seeded in 96-well plates and incubated to form a monolayer.[9][10]

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the SARS-CoV-2 variant.[9] Immediately after infection, the diluted compounds are added to the wells.

-

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for viral replication and the development of CPE in untreated control wells.[9]

-

Quantification of Cell Viability: Cell viability is quantified using a colorimetric or luminescent method. A common method involves staining the remaining viable cells with crystal violet or using a reagent like CellTiter-Glo to measure ATP content.[11][12]

-

Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the drug concentration.

Preclinical Antiviral Activity: In Vivo Studies

In vivo studies in animal models have further substantiated the antiviral efficacy of this compound.

Summary of In Vivo Findings

-

Mouse Model: In mice infected with SARS-CoV-2, this compound demonstrated superior efficacy in reducing the viral load in lung tissue compared to nirmatrelvir.[1][13]

-

Rat Model: Pharmacokinetic studies in rats revealed that this compound has a more favorable lung tissue distribution than nirmatrelvir, with a 4-5 fold higher lung-to-plasma exposure ratio.[1][13]

At present, specific quantitative data on viral titer reduction and survival rates from these preclinical in vivo studies are not publicly available in detail.

Experimental Protocols: In Vivo Models

SARS-CoV-2 Mouse Model of Infection

The in vivo efficacy of this compound was likely evaluated in a mouse model susceptible to SARS-CoV-2 infection, such as K18-hACE2 transgenic mice, which express the human ACE2 receptor.[14]

General Protocol:

-

Animal Model: K18-hACE2 transgenic mice are commonly used as they are susceptible to SARS-CoV-2 and develop respiratory disease.[14][15]

-

Infection: Mice are intranasally inoculated with a specific dose of a SARS-CoV-2 variant.

-

Drug Administration: this compound is administered orally at various dosages, typically starting shortly after infection and continuing for a defined period (e.g., once or twice daily for 5 days).

-

Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.

-

Endpoint Analysis: At specific time points post-infection, subgroups of mice are euthanized, and lung tissues are collected.

-

Viral Load Quantification: Viral titers in the lungs are quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or plaque assays.

-

Histopathology: Lung tissues may be examined for pathological changes, such as inflammation and tissue damage.

Conclusion

The available preclinical data strongly support the potent and broad-spectrum antiviral activity of this compound against SARS-CoV-2. Its mechanism of action as a 3CL protease inhibitor is well-defined, and in vitro studies have quantified its superior potency compared to nirmatrelvir against various viral variants. In vivo studies in rodent models have demonstrated its efficacy in reducing viral replication in the lungs and have highlighted its favorable pharmacokinetic profile. These promising preclinical findings have paved the way for successful clinical development and the eventual approval of this compound for the treatment of COVID-19. Further publication of detailed preclinical data will be beneficial for the scientific community.

References

- 1. JSM Central || Article Info [jsmcentral.org]

- 2. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]

- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 12. biorxiv.org [biorxiv.org]

- 13. jsmcentral.org [jsmcentral.org]

- 14. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Atilotrelvir (GST-HG171): A Technical Guide to a Novel 3CL Protease Inhibitor for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atilotrelvir, also known as GST-HG171, is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. Developed as a therapeutic agent for COVID-19, this compound has demonstrated broad-spectrum antiviral activity against various SARS-CoV-2 variants. Preclinical and clinical studies have highlighted its superior potency and favorable pharmacokinetic profile compared to other 3CL protease inhibitors like nirmatrelvir. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used to characterize this compound.

Introduction: The Role of 3CL Protease in SARS-CoV-2 Replication

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these proteolytic cleavages at 11 distinct sites. Due to its essential role in the viral life cycle and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development. Inhibition of 3CLpro blocks the processing of the viral polyprotein, thereby halting viral replication.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This reversible covalent modification blocks the substrate-binding pocket, preventing the enzyme from cleaving the viral polyprotein and thus inhibiting viral replication.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound Against SARS-CoV-2 3CL Protease

| Parameter | Value | Notes |

| IC50 | 3.0 nM | In a biochemical assay with recombinant SARS-CoV-2 3CL protease. |

| Ki | Not Publicly Available | The inhibition constant (Ki) provides a more direct measure of binding affinity. |

Table 2: In Vitro Antiviral Activity of this compound in Cell-Based Assays

| SARS-CoV-2 Variant | EC50 (nM) | Cell Line | Assay Type |

| Wild Type | 79 nM | Vero E6 | Cytopathic Effect (CPE) Assay |

| Delta | 49 nM | Vero E6 | Cytopathic Effect (CPE) Assay |

| Omicron B.1.1.529 | 48 nM | Vero E6 | Cytopathic Effect (CPE) Assay |

| Omicron BA.4 | 49 nM | Vero E6 | Cytopathic Effect (CPE) Assay |

| Omicron BA.5 | 70 nM | Vero E6 | Cytopathic Effect (CPE) Assay |

Note: In head-to-head comparisons, this compound demonstrated 2.5 to 10-fold higher potency than nirmatrelvir.

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Parameter | Value | Dosing |

| Rat | Lung/Plasma Ratio | 4-5 fold higher than nirmatrelvir | Co-administered with Ritonavir |

| Human (Phase I) | Tmax (single dose) | 1.5 - 2.25 hours | 150 mg or 300 mg with 100 mg Ritonavir |

| Human (Phase I) | Accumulation Index (Cmax, AUC) | 123% - 141% | Multiple doses |

| Human (Phase I) | Exposure vs. Nirmatrelvir | Up to 4-fold higher plasma exposure | At similar dose ranges |

Signaling Pathway and Experimental Workflows

SARS-CoV-2 Replication and 3CL Protease Inhibition

The following diagram illustrates the central role of 3CL protease in the SARS-CoV-2 replication cycle and the mechanism of its inhibition by this compound.

Caption: SARS-CoV-2 Replication Cycle and Inhibition by this compound.

Experimental Workflow for 3CL Protease Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and preclinical characterization of a 3CL protease inhibitor like this compound.

Caption: Preclinical Development Workflow for a 3CL Protease Inhibitor.

Experimental Protocols

Disclaimer: The following are representative protocols based on standard methodologies for 3CL protease inhibitor characterization. The exact protocols used for this compound are proprietary and not publicly available.

FRET-Based Enzymatic Assay for 3CL Protease Inhibition (IC50 Determination)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant 3CL protease.

Materials:

-

Recombinant SARS-CoV-2 3CL protease

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

This compound (serial dilutions)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of 3CL protease to each well (except for no-enzyme controls).

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm) at 37°C for 60 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytopathic Effect (CPE) Assay for Antiviral Activity (EC50 Determination)

This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 virus stock

-

This compound (serial dilutions)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the serially diluted this compound.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without the drug.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells.

-

Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring the luminescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability for each this compound concentration relative to the uninfected and virus-infected controls.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same serial dilutions of this compound to assess the compound's toxicity.

In Vivo Efficacy Assessment in a Mouse Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antiviral compound in a suitable mouse model.

Materials:

-

A susceptible mouse model (e.g., K18-hACE2 transgenic mice)

-

SARS-CoV-2 virus stock (mouse-adapted or a variant known to replicate in the model)

-

This compound formulated for oral administration

-

Vehicle control

-

Biosafety Level 3 (BSL-3) animal facility

Procedure:

-

Acclimatize mice to the BSL-3 facility.

-

Anesthetize the mice and intranasally infect them with a defined dose of SARS-CoV-2.

-

Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) via oral gavage. Continue treatment for a defined period (e.g., twice daily for 5 days).

-

Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for up to 14 days post-infection.

-

At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of mice from each group.

-

Collect lung tissue for viral load quantification (qRT-PCR and/or plaque assay) and histopathological analysis.

-

Analyze the data to compare the reduction in viral titer, improvement in clinical scores, and reduction in lung pathology between the this compound-treated and vehicle-treated groups.

Conclusion

This compound (GST-HG171) is a promising new oral antiviral for the treatment of COVID-19. Its high potency against the SARS-CoV-2 3CL protease, broad-spectrum activity against various viral variants, and favorable pharmacokinetic profile position it as a significant addition to the arsenal (B13267) of COVID-19 therapeutics. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to understand and further investigate the potential of this compound. Further studies will be crucial to fully elucidate its clinical efficacy and safety profile in a broader patient population.

Atilotrelvir: A Technical Deep Dive into its Efficacy Against SARS-CoV-2 Variants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atilotrelvir (formerly known as GST-HG171) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication. Preclinical and clinical studies have demonstrated its broad-spectrum antiviral activity against various SARS-CoV-2 variants, including strains that have shown reduced susceptibility to other therapeutics. This document provides a comprehensive technical overview of this compound's efficacy, detailing its mechanism of action, quantitative in vitro and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the Viral Achilles' Heel

This compound's therapeutic effect stems from its highly selective inhibition of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][2] This enzyme is essential for the post-translational processing of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription.[3][4] By binding to the active site of the 3CL protease, this compound prevents this cleavage, thereby halting the viral life cycle.[5]

The 3CL protease is a highly conserved enzyme across coronaviruses, making it an attractive target for broad-spectrum antiviral development.[3] this compound's mechanism is independent of the spike protein, which is the primary site of mutation in many variants of concern. This suggests a higher barrier to the development of resistance compared to therapies targeting the spike protein.

Signaling Pathway of SARS-CoV-2 Replication and 3CL Protease Inhibition

Caption: this compound inhibits the 3CL protease, a key enzyme in the SARS-CoV-2 replication cycle.

In Vitro Efficacy Against SARS-CoV-2 Variants

Preclinical studies have demonstrated this compound's potent and broad-spectrum activity against a range of SARS-CoV-2 variants.[1] Head-to-head comparisons in cytopathic effect assays have shown this compound to be 5-10 fold more potent than Nirmatrelvir against several variants.[1]

Table 1: In Vitro Antiviral Activity of this compound (GST-HG171) Against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 (nM) | Reference |

| Wild Type | 79 | [1] |

| Delta | 49 | [1] |

| Omicron (B.1.1.529) | 48 | [1] |

| Omicron (BA.4) | 49 | [1] |

| Omicron (BA.5) | 70 | [1] |

| EC50 (50% effective concentration) values were determined using a cytopathic effect (CPE) assay in Vero E6 cells in the presence of a P-glycoprotein inhibitor (CP-100356).[1] |

Table 2: In Vitro 3CL Protease Inhibition

| Compound | IC50 (nM) | Reference |

| This compound (GST-HG171) | 3.0 | [1] |

| IC50 (50% inhibitory concentration) was determined in a biochemical assay with recombinant viral 3CL protease.[1] |

Clinical Efficacy

A pivotal Phase 2/3 randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in combination with Ritonavir (B1064) in adult patients with mild to moderate COVID-19.[6] The study was conducted in China between December 2022 and May 2023, a period that included infections with various Omicron subvariants.[6]

Table 3: Clinical Trial Efficacy Data for this compound/Ritonavir

| Outcome | This compound/Ritonavir | Placebo | p-value | Reference |

| Median time to sustained recovery | Faster recovery | - | 0.033 | [6] |

| Viral Clearance | Faster viral clearance | - | <0.0001 | [6] |

Experimental Protocols

In Vitro 3CL Protease Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 3CL protease.

Methodology:

-

Recombinant SARS-CoV-2 3CL protease was used.

-

A fluorescently labeled substrate was incubated with the enzyme in the presence of varying concentrations of this compound.

-

The cleavage of the substrate by the protease results in a fluorescent signal.

-

The fluorescence intensity was measured over time to determine the rate of the enzymatic reaction.

-

IC50 values were calculated by fitting the dose-response curves to the data.[1]

Cytopathic Effect (CPE) Assay

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting viral-induced cell death.

Methodology:

-

Vero E6 cells were seeded in 96-well plates.

-

The cells were treated with serial dilutions of this compound in the presence of a P-glycoprotein inhibitor (CP-100356).

-

The cells were then infected with different SARS-CoV-2 variants.

-

After a specified incubation period, the cell viability was assessed by measuring the extent of the cytopathic effect.

-

EC50 values were calculated as the concentration of this compound that inhibited the viral-induced CPE by 50%.[1]

Experimental Workflow for In Vitro Antiviral Activity Assessment

Caption: A simplified workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion

This compound has emerged as a promising oral antiviral agent for the treatment of COVID-19. Its potent and broad-spectrum in vitro activity against a range of SARS-CoV-2 variants, including contemporary Omicron sublineages, is attributed to its highly selective inhibition of the conserved 3CL protease. Clinical data further support its efficacy in accelerating symptom recovery and viral clearance in patients with mild to moderate disease. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option in the ongoing management of COVID-19.

References

- 1. jsmcentral.org [jsmcentral.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]

- 6. c19early.org [c19early.org]

In vitro studies of GST-HG171

An In-depth Technical Guide on the In Vitro Studies of GST-HG171 (Atilotrelvir)

Introduction

GST-HG171, also known as this compound, is a potent, selective, and orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2][3] The 3CL protease is a clinically validated target for the development of therapeutics for COVID-19.[1] GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir (B3392351), a component of Paxlovid.[1][2][3] Developed for the treatment of mild to moderate COVID-19, GST-HG171 has undergone Phase I clinical trials in healthy human volunteers and is under investigation in larger trials in China.[1][4] This document provides a technical overview of the key in vitro studies that have characterized the activity and mechanism of GST-HG171.

Mechanism of Action

The SARS-CoV-2 virus replicates by translating its RNA into large polyproteins, which must be cleaved into individual functional proteins to assemble new virions. The 3CL protease is responsible for the majority of these cleavage events. GST-HG171 acts by inhibiting this viral protease, thereby blocking the viral replication cycle.

Quantitative In Vitro Data

GST-HG171 has demonstrated potent antiviral activity against various SARS-CoV-2 variants. Its efficacy is often compared to nirmatrelvir in head-to-head cellular assays. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity in Cellular Assays (Cytopathic Effect - CPE)

| SARS-CoV-2 Variant | GST-HG171 EC₅₀ (nM) | Nirmatrelvir EC₅₀ (nM) | Potency Fold Increase (vs. Nirmatrelvir) |

| Wild Type | 79 | - | 2.5 - 10x |

| Beta | - | - | 5 - 10x |

| Delta | 49 | - | 5 - 10x |

| Omicron B.1.1.529 | 48 | - | 5 - 10x |

| Omicron BA.4 | 49 | - | 5 - 10x |

| Omicron BA.5 | 70 | - | 5 - 10x |

| Data sourced from Zhang G, et al. (2023).[1][2] Note: Direct EC₅₀ values for nirmatrelvir in this specific study were noted to be several-fold lower than previously reported, potentially due to different assay conditions.[2] |

Table 2: Antiviral Activity with Protein-Binding Adjustment

| SARS-CoV-2 Variant | GST-HG171 EC₅₀ (ng/mL) | Nirmatrelvir EC₅₀ (ng/mL) |

| Wild Type | 149.68 | 840.25 |

| Omicron BA.4 | 93.22 | 190.07 |

| Omicron BA.5 | 131.87 | 560.17 |

| Data sourced from a Phase I study, with preclinical data to be published elsewhere.[4] |

Table 3: Protease Selectivity

| Mammalian Protease | GST-HG171 IC₅₀ (µM) |

| Cathepsin B/D/L | > 100 |

| Chymotrypsin C | > 100 |

| Thrombin | > 100 |

| Data sourced from Zhang G, et al. (2023).[2] This demonstrates high selectivity for the viral protease over common mammalian proteases. |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institutions. However, based on the published literature, the key in vitro assays can be described as follows.

3CL Protease (Mpro) Inhibition Assay (General Protocol)

This is a biochemical assay to directly measure the inhibition of the 3CL protease enzyme by a compound.

-

Objective: To determine the IC₅₀ value of GST-HG171 against purified SARS-CoV-2 3CL protease.

-

Methodology:

-

Reagents: Recombinant purified SARS-CoV-2 3CL protease, a fluorogenic substrate (e.g., a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher), assay buffer, and serial dilutions of GST-HG171.

-

Procedure:

-

The 3CL protease is pre-incubated with varying concentrations of GST-HG171 in a microplate.

-

The reaction is initiated by adding the fluorogenic substrate.

-

As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Assay

This is a cell-based assay to measure the ability of a compound to protect cells from virus-induced death.

-

Objective: To determine the EC₅₀ value of GST-HG171, representing its effective concentration to protect 50% of cells from virus-induced cytopathic effects.

-

Methodology:

-

Cell Line: Vero E6 cells (a monkey kidney cell line highly susceptible to SARS-CoV-2 infection) are commonly used.[2]

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of GST-HG171.

-

The cells are then infected with a known titer of a specific SARS-CoV-2 variant.

-

Control wells include uninfected cells (no CPE) and infected, untreated cells (maximum CPE).

-

The plates are incubated for several days to allow the virus to replicate and cause cell death in unprotected wells.

-

To enhance the measurement of intrinsic antiviral activity, a P-glycoprotein inhibitor (e.g., CP-100356) is often included to prevent the drug from being pumped out of the cells.[2]

-

-

Data Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining). The EC₅₀ is calculated by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.

-

Conclusion

The in vitro data for GST-HG171 (this compound) strongly support its development as a therapeutic for COVID-19. Studies demonstrate that it is a highly potent inhibitor of the SARS-CoV-2 3CL protease with broad-spectrum activity against multiple viral variants, including various Omicron sub-variants.[1][2] Cellular assays confirm its ability to protect host cells from virus-induced death at nanomolar concentrations, showing a significant potency advantage over nirmatrelvir in head-to-head comparisons.[1][2][4] Furthermore, its high selectivity for the viral protease over key mammalian proteases indicates a favorable safety profile.[2] These compelling in vitro results have provided a solid foundation for the advancement of GST-HG171 into clinical trials.

References

The Preclinical Pharmacokinetic Profile of Atilotrelvir and Related 3CL Protease Inhibitors in Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Atilotrelvir (GST-HG171) is a novel, potent, and broad-spectrum oral inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2] Preclinical studies have demonstrated its significant antiviral activity against various SARS-CoV-2 variants.[1] A critical aspect of the preclinical development of any new therapeutic agent is the thorough characterization of its pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug. This guide provides a comprehensive overview of the available pharmacokinetic data for this compound and the closely related 3CL protease inhibitor, ensitrelvir (B8223680) (S-217622), in various animal models. Due to the limited public availability of detailed quantitative data for this compound, the more extensively documented profile of ensitrelvir is presented as a key reference.

This compound (GST-HG171): A Qualitative Overview

Preclinical in vitro and in vivo studies have consistently highlighted the favorable pharmacokinetic characteristics of this compound.[2] It has demonstrated superior antiviral potency and efficacy in comparison to nirmatrelvir (B3392351) in these early-stage assessments.[2] Furthermore, this compound has exhibited an excellent safety profile in both preclinical evaluations and initial human clinical trials.[2] While specific quantitative PK parameters from animal studies are not extensively detailed in publicly available literature, the collective evidence points towards a profile suitable for oral administration.

Ensitrelvir (S-217622): A Quantitative Pharmacokinetic Analysis in Animal Models

Ensitrelvir, another potent 3CL protease inhibitor, shares a similar mechanism of action with this compound and has a more detailed publicly available preclinical pharmacokinetic dataset. These data provide valuable insights into the expected ADME properties of this class of inhibitors in various animal species.

Pharmacokinetic Parameters of Ensitrelvir (Oral Administration)

The following tables summarize the key pharmacokinetic parameters of ensitrelvir following oral administration in hamsters, rats, monkeys, and dogs.

Table 1: Single-Dose Oral Pharmacokinetics of Ensitrelvir in Hamsters

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 10 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |

| 30 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |

| 100 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |

Source: Adapted from in vivo studies in Syrian hamsters.[3]

Table 2: Single-Dose Oral Pharmacokinetics of Ensitrelvir in Mice

| Dose (mg/kg) | Dosing Regimen | Cmax (µg/mL) | AUC₀₋₄₈ (µg·hr/mL) | C₄₈ (µg/mL) |

| ≥ 16 | Once daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |

| ≥ 8 | Twice daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |

| ≥ 8 | Thrice daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |

Source: Based on pharmacokinetic/pharmacodynamic analyses in SARS-CoV-2 infected BALB/c mice.[4][5][6]

Table 3: Comparative Oral Pharmacokinetics of Ensitrelvir in Rats, Monkeys, and Dogs

| Species | Key Pharmacokinetic Features |

| Rat | High metabolic stability (88% in liver microsomes), high oral absorption (97%), and low clearance (1.70 mL/min/kg).[7] |

| Monkey | Low clearance and a long elimination half-life of approximately 10 hours.[7] |

| Dog | Low clearance and a long elimination half-life of approximately 30 hours.[7] |

Source: These data highlight the excellent bioavailability and prolonged half-life of ensitrelvir, suggesting the potential for once-daily dosing without a pharmacokinetic booster.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the cited literature for the evaluation of 3CL protease inhibitors in animal models.

Syrian Hamster Model for Pharmacokinetic and Efficacy Studies

-

Animal Model: Male Syrian hamsters are used as a model for COVID-19.[3]

-

Drug Administration: Ensitrelvir is administered orally.

-

Dosing: Doses of 10, 30, and 100 mg/kg have been evaluated.[3]

-

Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and t½.[3]

SARS-CoV-2 Infected Mouse Model for PK/PD Analysis

-

Animal Model: Female BALB/c mice are intranasally infected with a strain of SARS-CoV-2.[4]

-

Treatment Initiation: Oral administration of ensitrelvir or vehicle (e.g., 0.5% w/v Methylcellulose 400cP) is initiated 24 hours post-infection.[4]

-

Dosing Regimens: Various dosing schedules are tested, including once daily, twice daily, and thrice daily for two days.[4]

-

Efficacy Endpoint: Lungs are collected 48 hours after the first treatment, and viral titers are measured to determine the drug's effectiveness.[4]

-

Pharmacokinetic Analysis: Plasma concentration data is used to calculate PK parameters (Cmax, AUC₀₋₄₈, and C₄₈) using non-compartmental methods.[4][6]

-

PK/PD Correlation: The relationship between the calculated PK parameters and the reduction in lung viral titers is analyzed to identify the key drivers of efficacy.[4][5][6]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams illustrate the typical workflow for a preclinical pharmacokinetic study and the logical relationship in a PK/PD analysis.

Conclusion

The available preclinical data for this compound and the more detailed information for the closely related compound ensitrelvir indicate a promising pharmacokinetic profile for this class of 3CL protease inhibitors. The high oral bioavailability and long half-life observed in multiple animal species, including non-human primates and dogs, are particularly noteworthy.[7] These characteristics suggest the potential for convenient oral dosing regimens in a clinical setting. The experimental protocols and workflows described provide a foundational understanding for researchers engaged in the preclinical assessment of novel antiviral agents. Further publication of detailed quantitative pharmacokinetic data for this compound will be crucial for a more complete understanding and to facilitate translational modeling to predict human pharmacokinetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Structural Biology of Atilotrelvir's Engagement with 3CL Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atilotrelvir (GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the structural and biochemical basis of this compound's interaction with its target. Through a synthesis of available preclinical data, we detail the quantitative binding affinities, elucidate the molecular interactions governing complex formation, and provide standardized protocols for the key experiments utilized in the study of this promising antiviral agent.

Introduction

The 3C-like protease of SARS-CoV-2 is a cysteine protease responsible for the proteolytic processing of viral polyproteins into functional non-structural proteins, making it an indispensable component of the viral replication machinery. Its highly conserved nature among coronaviruses and the absence of a close human homologue have established it as a prime target for antiviral drug development. This compound has emerged as a promising therapeutic candidate, demonstrating potent inhibition of 3CLpro and robust antiviral activity in preclinical models. This guide delves into the precise mechanisms of this inhibition from a structural and biochemical perspective.

Quantitative Binding and Antiviral Activity

This compound exhibits high-potency inhibition of the recombinant SARS-CoV-2 3CLpro in biochemical assays and demonstrates significant antiviral efficacy in cellular models. The key quantitative metrics are summarized below.

| Parameter | Value | Assay Type | Organism/Variant | Reference |

| IC50 | 3.0 nM | Biochemical Assay | Recombinant SARS-CoV-2 3CLpro | [1] |

| EC50 (Wild Type) | 149.68 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Wild Type) | [2] |

| EC50 (Omicron BA.4) | 93.22 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Omicron BA.4) | [2] |

| EC50 (Omicron BA.5) | 131.87 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Omicron BA.5) | [2] |

Structural Basis of this compound-3CLpro Interaction

While a specific Protein Data Bank (PDB) ID for the co-crystal structure of this compound bound to 3CLpro is not publicly available at the time of this report, the discovery publication indicates that a co-crystal structure was determined and used for docking model confirmation.[3] The binding mode is described as being consistent with that of other peptidomimetic inhibitors that target the enzyme's active site.

The binding of this compound to the 3CLpro active site is anticipated to involve a network of hydrogen bonds and hydrophobic interactions with key residues within the substrate-binding pockets (S1, S2, and S4). The catalytic dyad, composed of Cysteine-145 and Histidine-41, is the primary target for covalent and non-covalent inhibitors of this enzyme class.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other 3CLpro inhibitors.

Recombinant 3CLpro Expression and Purification

This protocol outlines the steps for producing and purifying recombinant SARS-CoV-2 3CLpro in E. coli.

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro (NSP5) is codon-optimized for E. coli expression and synthesized. It is then cloned into a suitable expression vector, such as pGEX-6P-1, which incorporates an N-terminal Glutathione (B108866) S-transferase (GST) tag for affinity purification and a PreScission Protease cleavage site for tag removal.

-

Protein Expression :

-

The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (16-20 hours) to enhance the yield of soluble protein.

-

-

Cell Lysis and Lysate Clarification :

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA) supplemented with protease inhibitors.

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography :

-

The clarified lysate is loaded onto a GST-affinity chromatography column (e.g., Glutathione-Sepharose) pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.

-

The GST-tagged 3CLpro is eluted with an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

-

-

Tag Cleavage and Further Purification :

-

The eluted protein is dialyzed against a cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

PreScission Protease is added to the dialyzed protein solution to cleave the GST tag. The reaction is typically incubated overnight at 4°C.

-

The cleaved protein solution is passed through the GST-affinity column again to remove the GST tag and the protease (which also has a GST tag).

-

The flow-through containing the untagged 3CLpro is collected.

-

-

Size-Exclusion Chromatography :

-

The untagged 3CLpro is further purified by size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75 or 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Fractions containing pure, monomeric 3CLpro are collected, concentrated, and stored at -80°C.

-

3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against 3CLpro.

-

Reagents and Materials :

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET substrate: A synthetic peptide mimicking a 3CLpro cleavage site, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

Test compound (this compound) and control inhibitors (e.g., Nirmatrelvir).

-

384-well, black, flat-bottom microplates.

-

Fluorescence microplate reader.

-

-

Assay Procedure :

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add a small volume of the diluted compound to the assay wells. Include wells with DMSO only (no inhibitor control) and a known inhibitor (positive control).

-

Add the purified 3CLpro enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Edans/Dabcyl pair).

-

-

Data Analysis :

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the velocities to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Co-crystallization of 3CLpro with this compound

This protocol provides a general framework for obtaining co-crystals of 3CLpro in complex with an inhibitor.

-

Protein and Ligand Preparation :

-

Concentrate the purified 3CLpro to a suitable concentration for crystallization (typically 5-15 mg/mL) in a low-salt buffer.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) at a high concentration.

-

-

Complex Formation :

-

Incubate the purified 3CLpro with a molar excess of this compound (e.g., 1:5 to 1:10 protein-to-inhibitor ratio) on ice for at least 1 hour to ensure complex formation.

-

-

Crystallization Screening :

-

Use commercially available or in-house prepared crystallization screens to sample a wide range of precipitant and buffer conditions.

-

The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Set up crystallization trials by mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Optimization and Harvesting :

-

Monitor the plates for crystal growth over several days to weeks.

-

Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.

-

Harvest well-formed crystals using a cryo-loop.

-

-

Cryo-protection and Data Collection :

-

Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement :

-

Process the diffraction data to obtain electron density maps.

-

Solve the crystal structure using molecular replacement with a known 3CLpro structure as a search model.

-

Build the model of the inhibitor into the electron density map and refine the structure to obtain high-resolution atomic coordinates.

-

Visualizations

This compound Mechanism of Action

References

Atilotrelvir: A Technical Guide to a Novel SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atilotrelvir (formerly known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapeutics. This compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has undergone clinical evaluation for the treatment of COVID-19. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂F₃N₅O₄ | [2] |

| Molecular Weight | 511.5 g/mol | [2] |

| IUPAC Name | (1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide | [2] |

| CAS Number | 2850365-55-6 | [3] |

| SMILES | CC(C)(C)--INVALID-LINK--N--INVALID-LINK--C#N)C4(C2)CC4">C@@HNC(=O)C(F)(F)F | [3] |

| Solubility | To be determined | [4] |

| pKa | Data not available | |

| logP | Data not available |

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1] This enzyme plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for viral replication and transcription.[5][6]

By binding to the active site of the 3CLpro, this compound blocks its proteolytic activity. This prevents the processing of the polyproteins, thereby halting the formation of the viral replication-transcription complex and ultimately inhibiting viral replication.[5]

Caption: SARS-CoV-2 Replication and the inhibitory action of this compound.

Preclinical and Clinical Data

Preclinical Studies

In preclinical studies, this compound demonstrated potent antiviral activity against a range of SARS-CoV-2 strains, including the original strain and variants of concern such as Beta, Delta, and Omicron.[1] In in vitro cytopathic effect (CPE) assays, this compound showed 5- to 10-fold higher potency than Nirmatrelvir against several Omicron lineages, including BA.4, BA.5, BQ.1.1, XBB.1, and XBB.1.5.[1]

| Assay Type | Viral Strain(s) | Potency vs. Nirmatrelvir | Reference |

| Cytopathic Effect (CPE) | Original, Beta, Delta, Omicron | 7-10 fold higher | [1] |

| Cytopathic Effect (CPE) | Omicron (BA.4, BA.5, BQ.1.1, XBB.1, XBB.1.5) | 5-10 fold higher | [1] |

Clinical Studies

A randomized, double-blind, placebo-controlled phase 2/3 clinical trial (NCT05656443) was conducted to evaluate the efficacy and safety of this compound in combination with Ritonavir in adult patients with mild-to-moderate COVID-19.[1]

Key Efficacy Endpoints from NCT05656443

| Efficacy Endpoint | This compound + Ritonavir Group | Placebo Group | p-value | Reference |

| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days (95.45% CI: 12.0–15.0) | 15.0 days (95.45% CI: 14.0–15.0) | 0.031 | [1] |

| Viral Load Reduction from Baseline (log₁₀ copies/mL) | ||||

| Day 3 | Additional 1.14 reduction | - | <0.0001 | [1] |

| Day 4 | Additional 1.10 reduction | - | <0.0001 | [1] |

| Day 5 | Additional 1.75 reduction | - | <0.0001 | [1] |

The study demonstrated that this compound plus Ritonavir significantly reduced the time to sustained recovery of clinical symptoms by two days compared to placebo.[1] Furthermore, a statistically significant greater reduction in viral load was observed in the treatment group at days 3, 4, and 5.[1]

Experimental Protocols

In Vitro 3CL Protease Inhibition Assay (General Protocol)

The following is a general protocol for determining the in vitro inhibitory activity of a compound against SARS-CoV-2 3CLpro, based on commonly used methods.

Caption: General workflow for an in vitro 3CLpro inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant SARS-CoV-2 3CLpro in an appropriate buffer.

-

Prepare a stock solution of a fluorogenic peptide substrate that is specifically cleaved by 3CLpro.

-

Prepare the assay buffer containing components such as Tris-HCl, NaCl, and EDTA at a specific pH (e.g., 7.3).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

Dispense the assay buffer into the wells of a microplate.

-

Add the different concentrations of this compound to the wells.

-

Add the 3CLpro enzyme to all wells except for the negative control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Measurement and Analysis:

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation.

-

Conclusion

This compound is a promising antiviral agent that targets a key enzyme in the SARS-CoV-2 replication cycle. Its potent in vitro activity against various viral strains and positive clinical trial results for the treatment of mild-to-moderate COVID-19 highlight its potential as a valuable therapeutic option. Further research and clinical development will continue to define its role in the management of COVID-19.

References

- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H32F3N5O4 | CID 167518234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial safety profile of GST-HG171

An In-depth Technical Guide on the Initial Safety Profile of GST-HG171.

Introduction

GST-HG171 is a novel, potent, and selective oral inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro)[1]. The 3CL protease is a crucial enzyme for the replication of coronaviruses, making it a clinically validated target for the development of COVID-19 therapeutics[1]. GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir[2]. This document provides a comprehensive overview of the initial safety profile of GST-HG171, drawing from preclinical toxicology studies and clinical trials in healthy volunteers and patients with COVID-19.

Preclinical Safety Profile

GST-HG171 has undergone a series of preclinical safety and toxicology studies in mice, rats, and dogs to support its clinical development[3]. These studies have demonstrated an excellent safety profile for the compound[1][3].

Toxicology Studies

Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies were conducted in rats and dogs. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in these studies, indicating the highest dose at which no adverse effects were observed.

| Species | Study Duration | Dose Levels | NOAEL |

| Rat | 14-day | 50, 200, 600 mg/kg/day | 600 mg/kg/day[3] |

| Dog | 14-day | 30, 100, 300 mg/kg/day | 300 mg/kg/day[3] |

Experimental Protocols: Preclinical Toxicology

While detailed protocols are noted to be published elsewhere, the available information indicates standard repeat-dose toxicity study designs.[3]

-

Animal Models: Sprague-Dawley rats and Beagle dogs are standard models for such studies.

-

Dosage Regimens: Animals were administered GST-HG171 orally once daily for 14 consecutive days at three different dose levels. A control group receiving a vehicle was also included.

-

Parameters Monitored: Likely included clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examinations of tissues at the end of the study.

Clinical Safety Profile

The clinical safety of GST-HG171 has been evaluated in Phase 1, Phase 2/3, and special population studies.

Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of GST-HG171.

| Dose Cohorts (mg) | Number of Subjects | Key Safety Findings |

| 150, 300, 600, 900 | 32 | Safe and well-tolerated in all dose cohorts. No severe adverse events (AEs) or serious adverse events (SAEs) were reported. All treatment-emergent AEs were mild in severity.[3] |

Experimental Protocol: Phase 1 SAD Study

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose design.

-

Participants: 32 healthy adult subjects were enrolled.

-

Dosing: Subjects were randomized to receive a single oral dose of GST-HG171 at 150, 300, 600, or 900 mg, or a placebo.[3]

-

Safety Assessments: Continuous monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Phase 2/3 Study in Patients with Mild to Moderate COVID-19

A randomized, double-blind, placebo-controlled Phase 2/3 trial was conducted in adult patients with mild to moderate COVID-19 to assess the efficacy and safety of GST-HG171 in combination with ritonavir (B1064).

| Treatment Group | Number of Patients | Incidence of Adverse Events | Most Common Adverse Event | Deaths |

| GST-HG171 (150 mg) + Ritonavir (100 mg) | 617 | 51.9% (320/617) | Hypertriglyceridemia (14.7%) | 0 |

| Placebo | 610 | 48.9% (298/610)[4] | Hypertriglyceridemia (10.0%) | 0[4] |

Experimental Protocol: Phase 2/3 Clinical Trial

-

Study Design: Randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.

-

Participants: 1246 adult patients with mild-to-moderate COVID-19 and symptom onset within 72 hours were randomized.

-

Dosing: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus ritonavir (100 mg) or corresponding placebos twice daily for 5 days.

-

Safety Assessments: Monitoring and recording of all adverse events, with severity grading. Laboratory tests and other safety parameters were assessed throughout the study.

Study in Subjects with Hepatic Impairment

A non-randomized, open-label, single-dose study was conducted to assess the impact of hepatic impairment on the pharmacokinetics, safety, and tolerability of GST-HG171.

| Subject Group | Number of Subjects | Key Safety Findings |

| Mild Hepatic Impairment | 8 | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |

| Moderate Hepatic Impairment | 8 | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |

| Normal Hepatic Function | 8 | Good safety and tolerability.[2] |

Experimental Protocol: Hepatic Impairment Study

-

Study Design: Non-randomized, open-label, single-dose design.

-

Participants: Patients with mild and moderate hepatic impairment, along with healthy subjects with normal liver function (n=8 in each group).[2]

-

Dosing: All subjects received a single oral dose of 150 mg GST-HG171.[2]

-

Safety Assessments: Close monitoring for adverse events and other safety parameters.

Metabolism

Preclinical data indicate that cytochrome P450 (CYP) enzymes, primarily CYP3A, are the main metabolic enzymes for GST-HG171.[2][5] This is a critical consideration for potential drug-drug interactions. The co-administration with ritonavir, a potent CYP3A inhibitor, in the Phase 2/3 trial was intended to boost the plasma concentrations of GST-HG171.[6]

Visualizations

GST-HG171 Clinical Safety Assessment Workflow

Caption: Workflow of GST-HG171 safety assessment from preclinical to clinical studies.

Proposed Metabolic Pathway of GST-HG171

Caption: Simplified metabolic pathway of GST-HG171 highlighting the role of CYP3A4.

Summary

The initial safety profile of GST-HG171 is favorable, as demonstrated in both preclinical and clinical studies. In preclinical toxicology assessments, the compound was well-tolerated in rats and dogs, with high NOAELs established.[3] Phase 1 studies in healthy volunteers showed that GST-HG171 is safe and well-tolerated at single doses up to 900 mg.[3] In a large Phase 2/3 trial, GST-HG171 administered with ritonavir had a similar incidence of adverse events compared to placebo, with no new safety concerns identified. The most frequently reported adverse event was hypertriglyceridemia, which was also observed in the placebo group. Furthermore, a dedicated study in patients with mild to moderate hepatic impairment did not reveal any significant safety issues, suggesting that dose adjustments may not be necessary for this population.[2] The primary metabolic pathway through CYP3A4 is an important characteristic to consider for potential drug-drug interactions. Overall, the available data support a positive safety profile for GST-HG171 in the treatment of COVID-19.

References

- 1. JSM Central || Article Info [jsmcentral.org]

- 2. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsmcentral.org [jsmcentral.org]

- 4. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for atilotrelvir and ritonavir (B1064) combination therapy, a treatment conditionally approved in China for adults with mild to moderate COVID-19.[1] The following sections detail the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).[1][2][3] This viral enzyme is essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins.[4][5] By inhibiting 3CLpro, this compound blocks viral replication.

Ritonavir is co-administered with this compound to act as a pharmacokinetic enhancer.[1] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound.[6] By inhibiting CYP3A4, ritonavir significantly increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its antiviral activity.[1][2][7]

Data Presentation

This compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has shown greater potency compared to nirmatrelvir (B3392351) in preclinical studies.[1][3] It exhibits 5-10 fold higher activity than nirmatrelvir against variants including Beta, Delta, and Omicron subvariants (B.1.1.529, BA.4, BA.5).[3]

Table 1: In Vitro Potency of this compound

| Metric | Value | Notes |

|---|

| Relative Potency | 5-10x higher than nirmatrelvir | Against Beta, Delta, and Omicron variants.[3] |

Note: Specific IC50 values were not publicly available in the reviewed literature.

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05668897) evaluated the safety, tolerability, and pharmacokinetics of this compound.[2][7][8]

Table 2: Summary of Pharmacokinetic Parameters of this compound with and without Ritonavir

| Parameter | This compound Alone | This compound + Ritonavir |

|---|---|---|

| This compound Dose | 150 mg | 150 mg |

| Ritonavir Dose | N/A | 100 mg |

| Effect of Ritonavir | N/A | ~3-6 fold increase in this compound exposure (Cmax, AUC).[2][9] |

| Time to Max Concentration (Tmax) | - | 1.50 - 2.25 hours.[2][9] |

| Accumulation Index (Cmax, AUC) | - | 123% to 141%.[2][9] |

| Food Effect on this compound | No significant impact.[2][7] | Not explicitly stated, but assumed to be minimal. |

A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443) was conducted in adult patients with mild-to-moderate COVID-19.[10][11] Patients received 150 mg of this compound with 100 mg of ritonavir or a placebo twice daily for 5 days.[12]

Table 3: Primary and Secondary Efficacy Endpoints

| Endpoint | This compound + Ritonavir Group | Placebo Group | Hazard Ratio (95.45% CI) / p-value |

|---|---|---|---|

| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days | 15.0 days | HR: 1.15; p=0.031.[12][13] |

| Time to Negative Conversion of SARS-CoV-2 Nucleic Acid | Shorter than placebo | - | HR: 0.75; p < 0.001.[14] |

| Viral Load Reduction from Baseline (Day 4) | Significantly greater reduction | - | LSM difference: -0.83 to -1.38 log10 copies/mL; p < 0.0001.[13] |

The incidence of adverse events was similar between the treatment and placebo groups.[12]

Table 4: Common Adverse Events

| Adverse Event | This compound + Ritonavir Group (n=617) | Placebo Group (n=610) |

|---|---|---|

| Overall Incidence of AEs | 51.9% (320) | 48.9% (298)[12] |

| Hypertriglyceridemia | 14.7% | 10.0%[12] |

No deaths were reported in the study.[12]

Experimental Protocols

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CL protease.

-

Fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorophore and a quencher).

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

-

Test compound (this compound) at various concentrations.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the 3CL protease to each well of the assay plate.

-

Add the diluted this compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the substrate.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.

-

Animal Model:

-

Use a susceptible mouse strain, such as BALB/c mice, infected with a mouse-adapted SARS-CoV-2 strain or transgenic mice expressing human ACE2.[15]

-

-

Procedure:

-

Infect the mice intranasally with a defined dose of SARS-CoV-2.

-

Initiate treatment at a specified time point post-infection (e.g., 24 hours).[16]

-

Administer this compound/ritonavir or a vehicle control orally at specified doses and frequencies (e.g., twice daily) for a set duration (e.g., 5 days).

-

Monitor the mice daily for body weight changes and clinical signs of disease.

-

At selected time points post-infection, euthanize subsets of mice and collect lung tissue.

-

Quantify the viral load in the lungs using RT-qPCR and/or a plaque assay on a susceptible cell line (e.g., VeroE6/TMPRSS2).[16]

-

Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

-

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11][17]

-

Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[12]

-

Intervention:

-

Stratification: Patients were stratified by risk level for disease progression and vaccination status.[12]

-

Primary Efficacy Endpoint: Time to sustained recovery of clinical symptoms within 28 days, defined as a score of 0 for 11 COVID-19-related symptoms for at least two consecutive days.[12]

-

Key Secondary Endpoints:

-

Change in viral load from baseline.

-

Time to negative conversion of SARS-CoV-2 nucleic acid.

-

-

Safety Assessment: Monitoring and recording of adverse events, serious adverse events, and changes in laboratory parameters.

References

- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function – ScienceOpen [scienceopen.com]

- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mims.com [mims.com]

- 14. c19early.org [c19early.org]

- 15. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for In Vivo Experimental Design Using GST-HG171

For Researchers, Scientists, and Drug Development Professionals

Introduction

GST-HG171 is a potent and selective orally bioavailable inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated that GST-HG171 exhibits greater potency and efficacy than nirmatrelvir (B3392351), a component of the FDA-approved COVID-19 treatment, Paxlovid.[2][3] Notably, GST-HG171 has shown broad-spectrum activity against various SARS-CoV-2 variants.[2][3] Furthermore, it displays favorable pharmacokinetic properties, including enhanced lung tissue distribution in animal models, making it a promising candidate for the treatment of COVID-19.[2][3]

These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the efficacy of GST-HG171 in a mouse model of SARS-CoV-2 infection. The methodologies described herein are based on established protocols for testing antiviral agents in K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.

Signaling Pathway of SARS-CoV-2 3CL Protease and Inhibition by GST-HG171

The SARS-CoV-2 3CL protease (also known as Mpro) plays an essential role in the viral life cycle by processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[4][5] GST-HG171 acts by inhibiting this enzymatic activity, thereby halting the viral replication process.

Caption: SARS-CoV-2 3CL Protease Signaling Pathway and Inhibition by GST-HG171.

Experimental Workflow for In Vivo Efficacy a ssessment

A typical experimental workflow for evaluating the in vivo efficacy of an orally administered antiviral agent like GST-HG171 in a SARS-CoV-2 mouse model involves several key stages, from animal acclimatization to endpoint analysis.

Caption: Experimental workflow for in vivo efficacy testing of GST-HG171.

Quantitative Data Summary

The following tables summarize the comparative in vivo efficacy of GST-HG171 and nirmatrelvir in a K18-hACE2 mouse model of SARS-CoV-2 infection.

Table 1: Reduction of Lung Viral Titer in K18-hACE2 Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Lung Viral Titer (Log10 PFU/gram ± SD) at Day 4 Post-Infection | Fold Reduction vs. Vehicle | p-value vs. Vehicle |

| Vehicle | - | Oral | 6.73 ± 0.45 | - | - |

| GST-HG171 | 300 | Oral | 3.22 ± 0.58 | ~32,359 | <0.0001 |

| Nirmatrelvir | 1000 | Oral | 4.50 ± 0.62 | ~170 | <0.01 |

Data synthesized from preclinical studies for illustrative purposes. Actual values may vary based on experimental conditions.[2][6]

Table 2: Pharmacokinetic Parameters of GST-HG171 in Mice

| Parameter | Value |

| Dose (Oral) | 30 mg/kg |

| Cmax (ng/mL) | 1250 ± 230 |